molecular formula C24H26FN5O2 B2715268 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 1049476-57-4

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2715268
CAS No.: 1049476-57-4
M. Wt: 435.503
InChI Key: BFKABNWKSBJUAH-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide is a synthetic compound featuring a piperazine-ethyl linker and a quinoline-ethanediamide backbone. The fluorine atom on the phenyl ring may enhance binding affinity through electronegative interactions, while the methyl group on the quinoline ring could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2/c1-17-16-21(18-6-2-4-8-20(18)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)22-9-5-3-7-19(22)25/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKABNWKSBJUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-fluorophenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

    Quinoline Intermediate Synthesis: The quinoline moiety is synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The piperazine and quinoline intermediates are coupled using an oxalyl chloride-mediated reaction to form the final oxalamide compound. This step is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide group into corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Molecular Formula : C23H29FN4O2
  • Molecular Weight : 412.5 g/mol
  • IUPAC Name : N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide

This structure includes a piperazine ring, which is known for its role in enhancing bioactivity and selectivity towards various biological targets.

2.1. Receptor Modulation

One of the primary applications of this compound is its role as a modulator of neurotransmitter receptors. The fluorophenyl-piperazine moiety is particularly effective in targeting serotonin receptors, which are implicated in numerous psychiatric disorders. Studies have indicated that compounds with similar structures can exhibit selective binding to serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .

2.2. Inhibitors of Nucleoside Transporters

Recent research has highlighted the compound's potential as an inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleotide synthesis and adenosine signaling, making them important targets in cancer therapy and other diseases. The compound has been shown to selectively inhibit ENT2 over ENT1, providing a pathway for developing more targeted therapies with fewer side effects .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Recent studies have employed structure-activity relationship (SAR) analyses to identify modifications that enhance selectivity and potency against specific targets like ENTs .

Key Findings from SAR Studies:

  • Modifications to the piperazine ring can significantly alter receptor affinity.
  • The introduction of various substituents on the quinoline moiety has been linked to improved efficacy in inhibiting nucleoside transporters.

4.1. Development of ENT Inhibitors

A notable case study involved the synthesis and evaluation of analogues based on the original structure of this compound. Researchers found that certain analogues exhibited enhanced selectivity towards ENT2, demonstrating potential for use in treating conditions such as cancer where adenosine signaling plays a critical role .

4.2. Neuropharmacological Studies

In another study, the compound's effects on serotonin receptor modulation were investigated using animal models. Results indicated that it could produce anxiolytic effects comparable to existing medications, suggesting its viability as a candidate for further development in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

BA94687 (N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide)

  • Structural Differences: BA94687 replaces the 2-methylquinolin-4-yl group with a 2-(1H-indol-3-yl)ethyl moiety and introduces a furan-2-yl substituent on the ethyl linker.
  • Functional Implications: The indole group may enhance interactions with serotonin or dopamine receptors, while the furan ring could alter pharmacokinetic properties (e.g., solubility or metabolic stability) compared to the quinoline-based target compound .
Parameter Target Compound BA94687
Molecular Weight 503.57 g/mol 503.57 g/mol (identical backbone, differing substituents)
Key Substituents 2-Fluorophenyl, 2-methylquinolin-4-yl 2-Fluorophenyl, furan-2-yl, indol-3-yl
Hypothesized Target Serotonin/dopamine receptors Serotonin/dopamine receptors (indole as bioisostere)

QH-03 (N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine)

  • Structural Differences: QH-03 incorporates a 7-chloro-quinolin-4-yl group and a hydrazine linker instead of ethanediamide. The 4-methoxyphenyl substituent contrasts with the target compound’s 2-fluorophenyl group.
  • Functional Implications: The chloro substituent on quinoline may increase cytotoxicity, while the methoxy group on phenyl could reduce receptor binding affinity compared to fluorine .
Parameter Target Compound QH-03
Molecular Weight 503.57 g/mol ~474.5 g/mol (LC/MS data)
Key Substituents 2-Fluorophenyl, 2-methylquinolin-4-yl 7-Chloro-quinolin-4-yl, 4-methoxyphenyl
Synthetic Yield Not reported 45.2% (moderate efficiency)

18F-Mefway and 18F-FCWAY (Serotonin 1A Receptor Ligands)

  • Structural Differences: Both PET tracers share a piperazine-ethyl-carboxamide core but use pyridyl/cyclohexane groups instead of quinoline. The target compound’s 2-fluorophenyl mirrors 18F-Mefway’s 2-methoxyphenyl.
  • Functional Implications : Fluorine substitution (vs. methoxy) in the target compound may improve receptor binding kinetics due to stronger electronegativity and reduced steric hindrance .

Key Research Findings and Trends

Piperazine Substitution : Fluorophenyl groups (as in the target compound) generally exhibit higher receptor affinity than methoxyphenyl (e.g., QH-03) or chlorophenyl analogs, as seen in PET tracer studies .

Quinoline vs. Heterocyclic Moieties: Quinoline derivatives (target compound, QH-03) show enhanced metabolic stability compared to indole (BA94687) or pyridyl-based analogs, likely due to aromatic stacking interactions .

Linker Flexibility : Ethanediamide backbones (target compound, BA94687) may confer rigidity, improving selectivity over hydrazine-linked compounds (QH-03) .

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on specific targets, and relevant research findings.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C24H29F N4
  • Molecular Weight : 404.49 g/mol
  • LogP : 2.8565
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Research indicates that compounds with similar structures exhibit inhibitory effects on equilibrative nucleoside transporters (ENTs), which are critical in regulating nucleotide synthesis and adenosine function. The presence of the fluorophenyl moiety adjacent to the piperazine ring is essential for the inhibitory activity against ENT1 and ENT2, suggesting that modifications in this area could enhance potency and selectivity .

Inhibition Studies

In vitro studies have demonstrated that derivatives of compounds containing the piperazine structure show significant inhibition of ENT activity. For instance, a related compound was found to reduce the VmaxV_{max} of [^3H]uridine uptake in both ENT1 and ENT2 without affecting the KmK_m, indicating a non-competitive inhibition mechanism .

Structure-Activity Relationship (SAR)

A series of analogues were synthesized to explore their structure-activity relationships. The studies revealed that modifications to the benzene moiety significantly influenced the inhibitory effects on ENTs. Specifically:

  • Adding halogen substitutes to the meta position restored inhibitory effects on ENT1.
  • Methyl groups at specific positions also enhanced activity against both ENTs .

Case Study 1: In Vitro Efficacy

A recent study investigated a piperazine derivative similar to this compound in a cell line deficient in nucleoside transporters. The results showed that this compound effectively inhibited uridine uptake, confirming its potential as a therapeutic agent targeting nucleoside transport pathways .

Case Study 2: Molecular Docking Analysis

Molecular docking studies indicated that the binding site for these compounds within ENTs differs from conventional inhibitors, suggesting unique interactions that could be exploited for drug design. These findings highlight the potential for developing selective inhibitors based on structural modifications of the piperazine scaffold .

Summary of Research Findings

StudyCompoundTargetMechanismFindings
FPMINT AnaloguesENTsNon-competitiveSignificant inhibition observed; structure modifications enhanced activity
Piperazine DerivativeNucleoside TransportersIrreversible inhibitionEffective in reducing uridine uptake without affecting cell viability
Molecular Docking StudyENTsUnique binding site interactionsIdentified potential for selective inhibitor development

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling a piperazine derivative (e.g., 1-(2-fluorophenyl)piperazine) with a quinoline-based precursor via amide bond formation. Key steps include:

  • Nucleophilic substitution : Reacting the piperazine moiety with ethylenediamine intermediates.
  • Chromatographic purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) is critical for removing unreacted starting materials .
  • Analytical validation : Confirm purity using 1^1H NMR (e.g., δ 2.47–2.58 ppm for piperazine protons) and HPLC (>95% purity threshold) .

Q. How is the structural identity of this compound validated in academic research?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Assign peaks for aromatic protons (quinoline: δ 8.20–8.48 ppm; fluorophenyl: δ 6.95–7.28 ppm) and aliphatic chains (ethylenediamine: δ 2.44–3.11 ppm) .
  • X-ray crystallography : Resolve crystal packing (monoclinic system, space group P21_1/n) to confirm stereochemistry and hydrogen-bonding networks .

Q. What are the foundational pharmacological targets for this compound?

  • Methodology : Screen against serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine receptors due to structural similarity to arylpiperazine derivatives. Use:

  • Radioligand binding assays : Compete with 3^3H-8-OH-DPAT (5-HT1A_{1A}) or 3^3H-ketanserin (5-HT2A_{2A}) in rat brain homogenates .
  • Functional assays : Measure cAMP modulation (5-HT1A_{1A} agonism/antagonism) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of receptor selectivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding poses in 5-HT1A_{1A} (PDB: 7E2Z) versus D2_2 (PDB: 6CM4) receptors. Focus on piperazine-fluorophenyl interactions with Ser159 (5-HT1A_{1A}) vs. Asp114 (D2_2) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., 2-fluorophenyl) with logP and IC50_{50} values to prioritize analogs .

Q. How do researchers resolve contradictions in receptor affinity data across studies?

  • Methodology : Address variability via:

  • Competitive binding assays : Compare KiK_i values under standardized conditions (e.g., buffer pH, temperature) to isolate assay-specific artifacts .
  • Meta-analysis : Pool data from multiple studies (e.g., 5-HT1A_{1A} KiK_i: 12–85 nM) and apply statistical weighting to outliers .

Q. What experimental designs are optimal for evaluating metabolic stability?

  • Methodology :

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) .
  • CYP inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

Q. How can in vivo efficacy be predicted from in vitro data for this compound?

  • Methodology :

  • Pharmacokinetic modeling : Estimate bioavailability (%F) using Caco-2 permeability (Papp_{app} >1 × 106^{-6} cm/s) and plasma protein binding (PPB <90%) .
  • Allometric scaling : Extrapolate rodent dose (mg/kg) to human equivalents based on body surface area .

Methodological Notes

  • Synthesis Optimization : Vary reaction solvents (DMF vs. acetonitrile) and catalysts (HOBt/DCC) to improve amidation yields .
  • Data Reproducibility : Standardize assay protocols (e.g., 25°C incubation for binding assays) to minimize inter-lab variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

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